CCK2 Receptor Affinity: Netazepide vs. Alternative CCK Antagonists
Netazepide exhibits sub-nanomolar binding affinity for the human CCK2 receptor, with a Ki value of 0.19 nM measured by displacement of [125I]CCK-8 in cloned human gastrin/CCK-B receptor assays . In contrast, the CCK1-selective antagonist devazepide demonstrates substantially lower CCK2 receptor affinity, with an IC50 of approximately 800 nM in rat stomach ECL cell preparations—representing a >4,000-fold difference in potency at the CCK2 target [1]. The non-selective antagonist proglumide binds CCK receptors with only millimolar affinity (IC50 = 0.8 mM for rat pancreatic islet CCK receptors) [2]. For experiments requiring specific interrogation of gastrin/CCK2-mediated signaling pathways without confounding CCK1 receptor blockade, netazepide's picomolar CCK2 affinity and 5,020-fold CCK2/CCK1 selectivity (CCK2 IC50 = 0.1 nM; CCK1 IC50 = 502 nM) provide unambiguous target discrimination .
| Evidence Dimension | Human CCK2 Receptor Binding Affinity (Ki) and CCK2/CCK1 Selectivity |
|---|---|
| Target Compound Data | Ki = 0.19 nM (human CCK2); CCK2 IC50 = 0.1 nM; CCK1 IC50 = 502 nM; Selectivity ratio = 5,020-fold CCK2 over CCK1 |
| Comparator Or Baseline | Devazepide: CCK2 IC50 ≈ 800 nM (rat ECL cells); Proglumide: CCK IC50 ≈ 0.8 mM; Lorglumide: CCK2 IC50 = 3 μM (60-fold CCK1-selective) |
| Quantified Difference | Netazepide exhibits >4,200-fold higher CCK2 potency than devazepide; >8,000,000-fold higher than proglumide; and 30,000-fold higher than lorglumide at CCK2 receptor. |
| Conditions | [125I]CCK-8 radioligand displacement assay in cloned human CCK2 receptor-expressing cells for netazepide; rat stomach ECL cell functional assay for devazepide; rat pancreatic islet binding for proglumide. |
Why This Matters
This quantified selectivity ensures that CCK2-specific signaling pathways (e.g., gastrin-driven ECL cell proliferation, PAPPA2-mediated tumorigenesis) can be interrogated without confounding cross-talk from CCK1 receptor blockade, a critical consideration for hypergastrinemia and gastric neuroendocrine tumor research.
- [1] Ding XQ, et al. Pharmacological analysis of CCK2 receptor antagonists using isolated rat stomach ECL cells. Br J Pharmacol. 1998;123(5):1017-1024. View Source
- [2] Verspohl EJ, et al. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro. Naunyn Schmiedebergs Arch Pharmacol. 1986;332(3):284-287. View Source
